Enantiomer-Specific Receptor Binding: l-Methotrimeprazine Matches Chlorpromazine Potency at Dopamine and Serotonin Receptors
In direct head-to-head receptor binding competition experiments using bovine caudate nucleus tissue homogenates, the l-enantiomer of methotrimeprazine demonstrated statistically significant (P < 0.05) higher affinity for dopamine and 5-hydroxytryptamine (serotonin) receptors compared to the d-enantiomer [1]. The more active isomer, l-methotrimeprazine, was pharmacodynamically equivalent to chlorpromazine at these receptor types [1]. This stereoselectivity is not observed at opiate receptors, indicating that the racemic mixture—containing equal proportions of both enantiomers—possesses a distinct receptor interaction profile that cannot be replicated by using the single enantiomer alone or by substituting chlorpromazine [1].
| Evidence Dimension | Receptor binding stereoselectivity (dopamine and serotonin receptors) |
|---|---|
| Target Compound Data | l-methotrimeprazine enantiomer: pharmacodynamically equivalent to chlorpromazine |
| Comparator Or Baseline | d-methotrimeprazine enantiomer (lower affinity); chlorpromazine (equivalent reference) |
| Quantified Difference | Statistically significant (P < 0.05) difference between enantiomers at dopamine and 5-HT receptors; no significant stereoselectivity at opiate receptors |
| Conditions | Bovine caudate nucleus homogenates; radioligands: 3H-dopamine, 3H-spiperone, 3H-dihydromorphine, 3H-5-L-methionine enkephalin, 3H-naloxone, 3H-5-hydroxytryptamine |
Why This Matters
The documented stereoselectivity means that procurement of the racemic mixture versus the single enantiomer yields fundamentally different receptor-binding profiles, which is critical for reproducible pharmacology experiments.
- [1] Differential stereoselectivity of methotrimeprazine enantiomers for selected central nervous system receptor types. Molecular Pharmacology, 21(2), 315-319 (1982). View Source
